CP-47 protein - 127137-94-4

CP-47 protein

Catalog Number: EVT-1520624
CAS Number: 127137-94-4
Molecular Formula: C6H10O4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound known as CP47 protein is a crucial component of the photosystem II complex in cyanobacteria, green algae, and higher plants. It plays a significant role in the photosynthetic process by facilitating light absorption and energy transfer. CP47 is part of a larger protein complex that includes CP43 and various other proteins essential for the assembly and functionality of photosystem II.

Source

CP47 protein is primarily sourced from cyanobacteria, particularly from strains such as Synechocystis sp. PCC 6803. This organism serves as a model system for studying photosynthesis due to its well-characterized genetics and biochemistry.

Classification

CP47 belongs to the family of chlorophyll-binding proteins and is classified as an antenna protein. Its primary function is to capture light energy and transfer it to the reaction center of photosystem II, where it is used to drive the photochemical reactions that convert light energy into chemical energy.

Synthesis Analysis

Methods

The synthesis of CP47 involves complex biochemical pathways that are regulated by various factors, including environmental conditions and the availability of chlorophyll precursors. The assembly of CP47 with other proteins occurs within the thylakoid membranes of cyanobacteria.

Technical Details

  1. Gene Cloning: The gene encoding CP47 can be cloned using standard molecular biology techniques, including polymerase chain reaction and plasmid transformation.
  2. Protein Expression: The expression of CP47 is often facilitated by using histidine tags, which allow for easier purification through affinity chromatography.
  3. Purification: Techniques such as two-dimensional gel electrophoresis are employed to isolate CP47 from other components within the thylakoid membrane.
Molecular Structure Analysis

Structure

The molecular structure of CP47 reveals a complex arrangement that includes multiple transmembrane helices, which anchor the protein within the thylakoid membrane. The protein binds several chlorophyll molecules, which are essential for its function in light absorption.

Data

Recent studies have utilized advanced techniques such as X-ray crystallography to elucidate the detailed structure of CP47, providing insights into its interaction with chlorophyll and other proteins within photosystem II.

Chemical Reactions Analysis

Reactions

CP47 participates in several key reactions within photosystem II, primarily involving the absorption of photons and the subsequent transfer of energy to the reaction center. This process is critical for the water-splitting reaction that generates oxygen.

Technical Details

  1. Energy Transfer: The mechanism of energy transfer involves resonance energy transfer between chlorophyll molecules bound to CP47.
  2. Chlorophyll Insertion: Proteins such as PsbH facilitate the incorporation of chlorophyll into CP47, ensuring optimal functionality during photosynthesis.
Mechanism of Action

Process

The mechanism by which CP47 operates involves capturing light energy and transferring it to the reaction center through a series of exciton transfers among chlorophyll molecules. This process is tightly regulated by various assembly factors that ensure proper integration into photosystem II.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 45 kDa.
  • Solubility: Highly soluble in detergent solutions used for membrane protein extraction.

Chemical Properties

  • Stability: CP47 exhibits stability under physiological conditions but may degrade under extreme temperatures or pH levels.
  • Interactions: Forms stable complexes with chlorophyll and other proteins involved in photosystem II assembly.
Applications

Scientific Uses

CP47 protein is extensively studied in research related to photosynthesis, plant biology, and bioengineering. Understanding its structure and function can lead to advancements in agricultural practices and biofuel production by enhancing photosynthetic efficiency in crops.

Structural Characteristics of the CP-47 Protein

Primary and Secondary Structural Features of CP-47

CP47 is a multi-spanning transmembrane protein encoded by the psbB gene. Its primary structure in spinach and model cyanobacterium Synechocystis sp. PCC 6803 consists of ~508 amino acids, characterized by high conservation across plants, algae, and cyanobacteria. The secondary structure is dominated by six transmembrane α-helices (TMDs I-VI), connected by alternating stromal and lumenal loops. TMD helices are enriched in hydrophobic residues (e.g., leucine, alanine, valine) facilitating thylakoid membrane integration. The large lumenal loop E (connecting TMD V and VI, residues ~255–455) is a hallmark feature rich in charged and conserved residues critical for structural stability and OEC interactions [4] [6]. Computational and experimental models (e.g., homology modeling based on PSI PsaA/B proteins) confirm this topology and reveal tight packing of the helices forming a scaffold for chlorophyll organization [1] [4].

Chlorophyll-Binding Domains and Pigment Organization

CP47 binds 16 chlorophyll (Chl) a molecules and several β-carotenes, acting as the proximal antenna for PSII. The Chls are ligated primarily within its transmembrane helices. Key insights come from structural models combining 8 Å resolution electron density maps with sequence analysis:

  • Histidine Ligation Sites: Conserved histidine residues within the TMD helices serve as axial ligands to the Mg²⁺ center of Chl a. Five Chl molecules are directly ligated via histidine imidazole nitrogens (Mg-N distance ≤ 4 Å). Seven additional Chl densities lie 4–8 Å from histidines, suggesting indirect ligation via water molecules or protein backbone interactions, or involvement of alternative residues [1] [8].
  • Chlorophyll Heterogeneity: Resonance Raman spectroscopy identifies four distinct C9 keto carbonyl (C=O) stretching frequencies (1670 cm⁻¹, 1688 cm⁻¹, 1693 cm⁻¹, and 1701 cm⁻¹), indicating heterogeneous Chl a microenvironments. The 1670 cm⁻¹ band signifies a hydrogen-bonded Chl C9=O group, proposed to influence excitation energy transfer efficiency [3].
  • Spatial Organization: Chls are arranged in two concentric layers within the helical bundle. Inner Chls are closely associated with the D1/D2 reaction center for energy transfer, while outer Chls facilitate inter-complex excitonic coupling. This organization creates a low-energy trap state near 693 nm (A1 band), emitting fluorescence at 695 nm—a signature of intact CP47 and PSII cores [8].

Table 1: Chlorophyll-Binding Characteristics in CP47

FeatureDetailExperimental Support
Total Chlorophylls16 Chl a moleculesElectron density maps [1]
Direct His Ligation5 Chl (Mg-His distance ≤ 4 Å)3D Density map & modeling [1]
Indirect/Non-His Ligation7 Chl (4–8 Å from His); 4 Chl environments without direct His ligationResonance Raman spectroscopy [3]
Key Spectral Trap StateA1 state: Absorption at 693 nm, Emission at 695 nmFluorescence & hole-burning [8]
Hydrogen-Bonded ChlSubpopulation with C9=O stretch at 1670 cm⁻¹Resonance Raman [3]

Role of the Large Extrinsic Loop E in Structural Integrity

Loop E (residues 255–455) is a prominent lumenal domain critical for PSII assembly and OEC stability. Site-directed mutagenesis and deletion studies reveal its functional importance:

  • Essential Domains: Deletions within conserved/charged domains of Loop E (e.g., Δ1: I265–F268; Δ2: T271–K277; Δ4: T304–L309; Δ5: F311–N317; Δ12: D440–P447) abolish photoautotrophic growth and oxygen evolution by disrupting PSII complex assembly. Deletions Δ3 (K277–E283) and Δ11 (R422–E428) severely reduce PSII accumulation and function [6].
  • OEC and Extrinsic Protein Interactions: Loop E interacts directly with the manganese-stabilizing protein PsbO and influences Mn⁴CaO₅ cluster stability. Though deletions in the central region (Δ6–Δ10) are less severe, they can alter PsbO binding kinetics [6] [7].
  • Structural Perturbation vs. Specific Function: Early deletion studies suggested lethal phenotypes arose from specific functional losses. However, targeted mutagenesis of conserved charged residues within lethal deletion regions often yielded functional mutants. This indicates the severe phenotypes primarily stem from large-scale structural destabilization of Loop E rather than loss of specific residues [2]. Its structure likely provides a scaffold facilitating the assembly of the OEC and shielding reactive intermediates [2] [4] [6].

Table 2: Functional Impact of Loop E Deletion Mutants in CP47

Deletion RegionResidues RemovedPhenotypeProposed Role
Δ1I265–F268Lethal; No PSII assemblyCore structural stability
Δ2T271–K277Lethal; No PSII assemblyStructural integrity / OEC assembly
Δ3K277–E283Reduced PSII; Impaired growth & O₂ evolutionPSII stability / OEC function
Δ4, Δ5, Δ12T304–L309; F311–N317; D440–P447Lethal; No PSII assemblyEssential folding/Interaction domains
Δ6, Δ7, Δ9, Δ10G333–I336; K347–R352; V392-Q394; D416-F420Viable; Slightly reduced PSII stabilityModulator of PsbO binding / Redundancy possible
Δ8A373–D380Enhanced photoinhibition susceptibilityStability under high light

Spectroscopic Insights: Resonance Raman and Fluorescence Decay Kinetics

Spectroscopic techniques provide dynamic and environmental insights beyond static structures:

  • Fluorescence Decay Kinetics: Isolated CP47 exhibits multi-exponential fluorescence decay (τ₁ = 75.8 ps, τ₂ = 1.05 ns, τ₃ = 3.22 ns, τ₄ = 5.41 ns). The 75.8 ps and 3.22 ns components represent Chl a in relatively intact centers. The 1.05 ns component arises from perturbed centers, and the 5.41 ns component signifies severely denatured complexes. This heterogeneity reflects variations in Chl-protein interactions and energy transfer efficiency [3].
  • Resonance Raman Spectroscopy: Probes the vibrational states of Chl a, particularly the C9 keto carbonyl (C=O) stretch. Four distinct frequencies (1670, 1688, 1693, 1701 cm⁻¹) confirm diverse Chl microenvironments. The 1670 cm⁻¹ mode indicates a hydrogen bond between the C9=O and the protein matrix, potentially influencing excited state energy and energy transfer pathways. The 1693 cm⁻¹ band is associated with denatured centers [3].
  • Hole-Burning Spectroscopy: Refines the electronic structure of low-energy states. The lowest Qy state (A₁) absorbs at ~693 nm with very weak oscillator strength and emits at 695 nm. It exhibits strong electron-phonon coupling (Huang-Rhys factor S ≈ 1) and an inhomogeneous width of ~180 cm⁻¹. Destabilized complexes contribute emission bands at 691 nm (Fₜ₁) and 685 nm (Fₜ₂), explaining discrepancies in earlier reports of emission maxima [8].

Cryo-EM and X-Ray Diffraction-Based Structural Models

High-resolution structural techniques have progressively refined the CP47 model:

  • Early Models (8 Å Resolution): Initial 3D electron density maps from electron crystallography revealed the arrangement of 14 Chl densities within the transmembrane helices and positioned Loop E. Homology modeling with PSI helices provided a framework for helix packing [1].
  • Integration with Biochemical Data: Site-directed mutagenesis data, particularly on Loop E and potential Chl ligands, constrained model building. Identification of 5 histidine residues within 4 Å of Chl Mg²⁺ ions provided specific ligand assignments [1] [6].
  • High-Resolution Cryo-EM (≤ 3 Å): Modern cryo-EM structures of intact PSII cores (e.g., spinach, cyanobacteria) resolved CP47 at near-atomic resolution. These confirmed the six-helix bundle, the precise orientation of Chl macrocycles and carotenoids, the ligation patterns (direct His, water-mediated, backbone carbonyls), and the extensive hydrogen-bonding network stabilizing pigments. They also detailed the intricate folding of Loop E and its interactions with PsbO, PsbP, PsbU, and the Mn₄CaO₅ cluster [4] [8].
  • Electronic Structure Validation: Spectroscopic data, particularly the 695 nm fluorescence signature and hole-burning profiles, were used to validate and refine excitonic calculations based on the structural coordinates, leading to accurate assignments of low-energy trap states critical for energy transfer [8].

Properties

CAS Number

127137-94-4

Product Name

CP-47 protein

Molecular Formula

C6H10O4

Synonyms

CP-47 protein

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